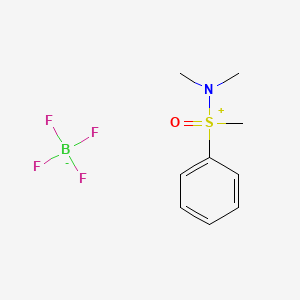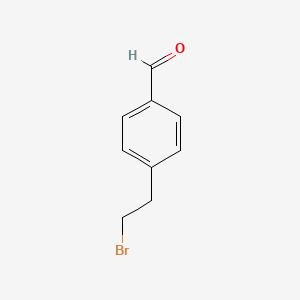![molecular formula C13H9BrN2 B1625420 1-(4-Bromophényl)-1H-pyrrolo[2,3-b]pyridine CAS No. 441012-22-2](/img/structure/B1625420.png)
1-(4-Bromophényl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
“1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives are known for their various biological activities and are an essential core in the chemical structure of a variety of approved drugs .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives .
Molecular Structure Analysis
The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data . The IR spectrum of a similar compound, 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, shows peaks at 3531–3484 cm−1 (NH2), 3324 cm−1 (NH), 3077, 2965, 2836, 1635 cm−1 (C = O), 1596 cm−1 (C = N), 1509, 1400, 1315, 1240, 1012, 829, 809, 636, 514, 493 .
Chemical Reactions Analysis
Pyridine derivatives are known to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .
Physical And Chemical Properties Analysis
The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of similar polymers was determined by absorption onset and found to be 2.38 eV .
Applications De Recherche Scientifique
Potentiel biologique des dérivés de l'indole
Les dérivés de l'indole, qui comprennent « 1-(4-Bromophényl)-1H-pyrrolo[2,3-b]pyridine », ont été trouvés dans de nombreuses molécules médicamenteuses synthétiques importantes et ont montré des applications cliniques et biologiques . Ils possèdent diverses activités biologiques telles que :
- Antiviral : Les dérivés de l'indole ont montré une activité inhibitrice contre les virus de la grippe A et CoxB3 .
- Anti-inflammatoire : Ils présentent des propriétés anti-inflammatoires potentielles .
- Anticancéreux : Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer .
- Anti-VIH : Certains dérivés de l'indole ont montré une activité puissante contre le VIH-1 .
Activités antileishmaniennes et antimalariennes
Les composés porteurs de pyrazole, qui comprennent « this compound », sont connus pour leurs effets pharmacologiques divers, notamment leurs puissantes activités antileishmaniennes et antimalariennes . Par exemple, certains pyrazoles couplés à l'hydrazine ont montré une activité antipromastigote supérieure qui était plus active que les médicaments standard miltefosine et amphotéricine B deoxycholate . De plus, ils ont montré des effets d'inhibition contre Plasmodium berghei .
Propriétés optiques
“this compound” peut avoir des propriétés optiques uniques en raison de l'empilement π–π intermoléculaire, ce qui conduit à la création d'agrégats de type J à l'état solide .
Synthèse et caractérisation
Le composé “this compound” peut être synthétisé et sa structure peut être vérifiée en utilisant des techniques de microanalyse élémentaire, de FTIR et de RMN 1H .
Orientations Futures
Mécanisme D'action
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that these compounds may interact with their targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been shown to exhibit antileishmanial and antimalarial activities, suggesting they may affect the biochemical pathways related to these diseases .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was significantly more active than standard drugs .
Action Environment
The synthesis of similar compounds involves reactions in specific environments, such as ethanol and sodium hydroxide solution , which may influence their action.
Propriétés
IUPAC Name |
1-(4-bromophenyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-3-5-12(6-4-11)16-9-7-10-2-1-8-15-13(10)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSOMQRWWIHHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477371 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
441012-22-2 | |
| Record name | 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


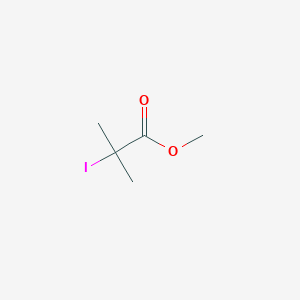

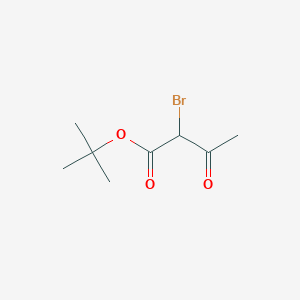
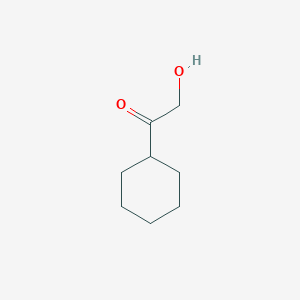
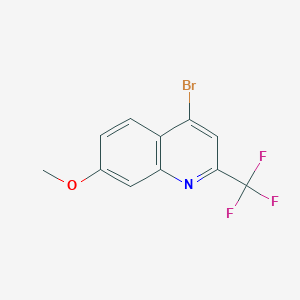
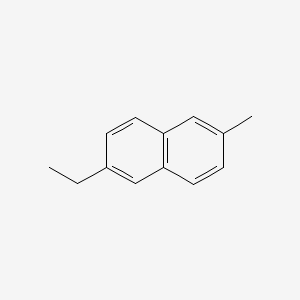
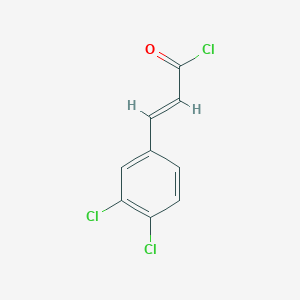

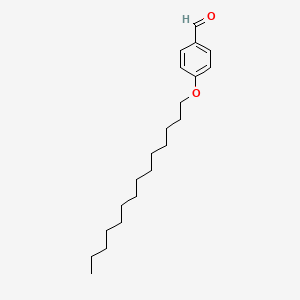
![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)
